(7-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol
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Overview
Description
(7-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol is a chemical compound with a complex structure that includes a thieno[3,4-b][1,4]dioxin ring system substituted with a methyl group and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the thieno[3,4-b][1,4]dioxin ring system, followed by the introduction of the methyl and phenylmethanol groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as high-pressure liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the product.
Chemical Reactions Analysis
Types of Reactions
(7-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(7-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (7-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- (7-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methanol
- (7-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)ethanol
Uniqueness
Compared to similar compounds, (7-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol exhibits unique chemical properties due to the presence of both the thieno[3,4-b][1,4]dioxin ring system and the phenylmethanol moiety
Properties
Molecular Formula |
C14H14O3S |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
(7-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-phenylmethanol |
InChI |
InChI=1S/C14H14O3S/c1-9-12-13(17-8-7-16-12)14(18-9)11(15)10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3 |
InChI Key |
ZMTGFFOJFGOKCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(S1)C(C3=CC=CC=C3)O)OCCO2 |
Origin of Product |
United States |
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